![molecular formula C12H16ClN3O2 B2599586 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2108980-33-0](/img/structure/B2599586.png)
2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function and memory. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide. One potential direction is the optimization of the synthesis method to produce higher yields of the compound. Another direction is the exploration of the compound's potential applications in other fields, such as cancer research and drug discovery. Additionally, further studies are needed to investigate the compound's toxicity and safety profile in vivo.
Synthesis Methods
The synthesis of 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves the reaction of 4-(pyrazin-2-yloxy)cyclohexanone with chloroacetyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonia to yield 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-7-11(17)16-9-1-3-10(4-2-9)18-12-8-14-5-6-15-12/h5-6,8-10H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDACDNZJQCKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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